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Compound of Interest

Compound Name: Anticancer agent 108

Cat. No.: B12393545

This technical support center provides researchers, scientists, and drug development
professionals with essential information for investigating the novel myeloid checkpoint inhibitor,
I0-108. Here you will find frequently asked questions, troubleshooting guides for common
experimental hurdles, and detailed protocols for key assays relevant to 10-108's mechanism of
action and biomarker discovery.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for |[0-1087?

Al:10-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte
Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRB2 is a key myeloid
checkpoint inhibitor expressed primarily on myeloid cells such as monocytes, macrophages,
dendritic cells, and neutrophils.[1][3] In the tumor microenvironment (TME), LILRB2 interacts
with ligands like HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, which are
involved in cancer-associated immune suppression.[1][2] This interaction induces a tolerogenic
phenotype in myeloid cells, suppressing T cell activation and promoting tumor immune evasion.
[1] 10-108 blocks this interaction, reprogramming the immunosuppressive myeloid cells to a
pro-inflammatory state, thereby promoting both innate and adaptive anti-cancer immunity.[3][4]

[5]

Q2: What are the potential biomarkers for selecting patients for 10-108 therapy?
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A2: While research is ongoing, preliminary clinical data suggests potential predictive
biomarkers for I0-108. In a Phase 1 study, baseline tumor inflammation gene signature (TIS)
scores were found to correlate with clinical benefit in patients receiving 10-108 both as a
monotherapy and in combination with pembrolizumab.[6][7] Additionally, pharmacodynamic
gene expression changes that reflect increased T cell infiltration in the tumor were associated
with clinical benefits.[6] These findings suggest that a pre-existing inflamed tumor
microenvironment and the expression of genes associated with T cell activation could be key
indicators for patient selection.[4] Further investigation into the expression levels of LILRB2 on
peripheral and tumor-infiltrating myeloid cells, as well as the presence of its ligands in the TME,
may also aid in patient stratification.[5][8]

Q3: What are the key cell populations to analyze when investigating the effects of 10-1087?

A3: The primary targets of 10-108 are myeloid cells. Therefore, it is crucial to analyze changes
within this compartment. Key cell populations include monocytes, macrophages (particularly
tumor-associated macrophages or TAMS), dendritic cells (DCs), and myeloid-derived
suppressor cells (MDSCs).[1][3] Analysis should focus on changes in their phenotype (e.qg.,
polarization from an M2-like suppressive state to an M1-like pro-inflammatory state), function
(e.g., antigen presentation capabilities), and their ability to suppress T cell activity.[3][9][10]
Concurrently, assessing the activation status and proliferation of T cells is essential to confirm
the downstream effects of myeloid cell reprogramming.[11][12]

Q4: What are suitable in vitro and ex vivo assays to test the activity of |0-108?

A4: A variety of assays can be employed to evaluate the biological activity of 10-108. In vitro,
macrophage repolarization assays can be used to assess the shift from an M2 to M1
phenotype.[9] Co-culture assays with myeloid cells and T cells, such as a mixed lymphocyte
reaction (MLR), can demonstrate the ability of I0-108 to alleviate myeloid cell-mediated
suppression of T cell proliferation and cytokine production.[3] Ex vivo analysis of patient-
derived tumor tissues or peripheral blood mononuclear cells (PBMCs) can provide direct
evidence of 10-108's effects. This can include flow cytometric analysis of LILRB2 receptor
occupancy and changes in myeloid and T cell populations, as well as gene expression profiling
of tumor biopsies.[4][6]

Clinical Data Summary
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The following table summarizes the preliminary efficacy data from the Phase 1 dose-escalation
study of 10-108 (NCT05054348) in patients with advanced solid tumors.[4][6][13]

Number Overall . Progressi
Complete Partial Stable
Treatmen  of Respons ) ve
Respons Respons Disease .
t Cohort Evaluable e Rate Disease
. e (CR) e (PR) (SD)
Patients (ORR) (PD)
10-108
Monothera 11 9% 1 0 4 6
Py
10-108 +
Pembrolizu 13 23% 0 3 4 6
mab

Data as of March 13, 2023. One patient crossed over from the monotherapy to the combination
arm.[4]

Experimental Protocols and Troubleshooting

Protocol 1: Flow Cytometry for LILRB2 Expression and
Receptor Occupancy

This protocol provides a general framework for assessing LILRB2 expression on peripheral
blood myeloid cells and determining 10-108 receptor occupancy.

Methodology:
o Sample Collection: Collect whole blood in sodium heparin tubes.
e Cell Staining (Surface Markers):

o Aliquot 100 pL of whole blood per tube.

o Add a pre-titrated cocktail of fluorescently-conjugated antibodies to identify myeloid cell
subsets (e.g., CD45, CD11b, CD14, CD15, HLA-DR, CD33).
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o To a separate tube for total LILRB2 expression, add an anti-LILRB2 antibody conjugated
to a fluorophore not used in the myeloid panel and that does not compete with 10-108
binding.

o To determine free LILRB2 receptors (for receptor occupancy), add a pre-titrated amount of
fluorescently-labeled 10-108 or a secondary antibody that detects the 10-108 (human
lgG4).

o Incubate for 30 minutes at 4°C in the dark.

» Red Blood Cell Lysis: Perform RBC lysis using a commercial lysis buffer according to the
manufacturer's instructions.

e Wash: Wash cells twice with PBS containing 2% FBS.

o Data Acquisition: Acquire samples on a flow cytometer. Ensure a sufficient number of events
are collected for robust analysis of myeloid populations.

o Data Analysis: Gate on myeloid cell populations of interest (e.g., Monocytes: CD45+CD14+;
Granulocytic MDSCs: CD45+CD11b+CD14-CD15+HLA-DR-/low).[14] Analyze the
expression of LILRB2 on these populations. Receptor occupancy can be calculated as: RO
(%) = [1 - (MFI of free receptor / MFI of total receptor)] * 100.

Troubleshooting Guide:
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Issue

Possible Cause(s)

Suggested Solution(s)

Low LILRB2 Signal

Improper antibody titration;
Low LILRB2 expression on the
cell type; Antibody
degradation.

Re-titrate the anti-LILRB2
antibody; Confirm LILRB2
expression on a positive
control cell line; Use a new vial

of antibody.

High Background Staining

Insufficient washing; Non-

specific antibody binding.

Increase the number of wash
steps; Include an Fc block step
before adding antibodies; Use

isotype controls to set gates.

Poor Separation of Cell

Populations

Inappropriate marker
combination; Incorrect

compensation.

Optimize the antibody panel to
ensure clear separation of
myeloid subsets; Carefully
perform compensation using

single-stained controls.

Protocol 2: Myeloid-Derived Suppressor Cell (MDSC)
Suppression Assay

This assay assesses the ability of 10-108 to reverse the T cell suppressive function of MDSCs.

Methodology:

¢ Isolation of Cells:

o Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

o Isolate MDSCs from patient peripheral blood or tumor digests. MDSCs can be enriched

using magnetic bead-based selection.[15]

o T Cell Labeling: Label responder T cells (from the healthy donor PBMCs) with a proliferation

dye such as CFSE or CellTrace Violet.

e Co-culture Setup:
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[e]

(¢]

[¢]

[¢]

wells.

Plate the labeled T cells in a 96-well round-bottom plate.

Add isolated MDSCs at different MDSC:T cell ratios (e.g., 1:2, 1:4, 1:8).
Add a T cell stimulus (e.g., anti-CD3/CD28 beads or PHA).

Add 10-108 or an isotype control antibody at various concentrations to the appropriate

¢ Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

e Analysis:

o Assess T cell proliferation by flow cytometry. A decrease in the proliferation dye's

fluorescence intensity indicates cell division.

o The supernatant can be collected to measure cytokine production (e.g., IFN-y) by ELISA

or CBA.[12]

Troubleshooting Guide:

Issue

Possible Cause(s)

Suggested Solution(s)

High T Cell Proliferation in
MDSC control wells

Low purity or viability of
isolated MDSCs; Insufficient
MDSC:T cell ratio.

Assess MDSC purity and
viability post-isolation; Increase
the number of MDSCs relative

to T cells.

Low T Cell Proliferation in "T

cell only" control

Suboptimal T cell stimulation;

Poor T cell viability.

Titrate the T cell stimulus;
Ensure T cells are healthy and

viable before labeling.

High variability between

replicates

Inconsistent cell plating;

Pipetting errors.

Use a multichannel pipette for
cell plating; Ensure
homogenous cell suspensions

before aliquoting.

Visualizations
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Signaling Pathways and Experimental Workflows
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Caption: 10-108 blocks LILRBZ2 signaling to reprogram myeloid cells.
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Caption: A proposed workflow for patient stratification.
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Inconsistent Experimental Results

Replace and re-validate reagents.

Review protocol steps and techniques
with a colleague.

Isolate fresh cells or use a new
vial of cryopreserved cells.

Run calibration and QC procedures.

Problem Resolved

Click to download full resolution via product page

Caption: A logical approach to troubleshooting experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12393545#0ptimizing-patient-selection-for-io-108-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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